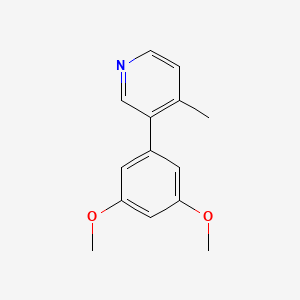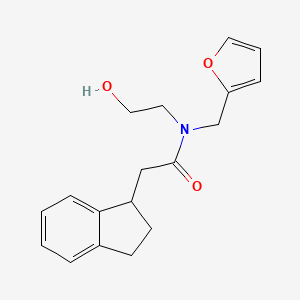![molecular formula C17H17N3O B4533978 2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4533978.png)
2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-{3-[3-(3-Methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol involves various chemical reactions, including condensation and polymerization. For instance, 2-(pyridin-2-yl)ethanol has been identified as a good protecting group for methacrylic acid, which can be selectively removed after polymerization under alkaline conditions or thermally at or above 110°C (Elladiou & Patrickios, 2012). Such synthetic routes highlight the versatile nature of pyridinyl-based compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds reveals a significant diversity in their crystalline forms and bonding interactions. For example, a study on N(7)-benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-cyclohexane-diones demonstrated varied crystal structures despite similar molecular constitutions, indicating the complexity of intermolecular interactions (Cruz et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the pyrazolyl and pyridinyl moieties includes a range of transformations. One example is the synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showcasing the ability of these compounds to form stable complexes with various metals, which were shown to have potent cytotoxic activity against certain cell lines (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties of compounds similar to 2-{3-[3-(3-Methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol, such as solubility, melting points, and boiling points, are crucial for their application in chemical synthesis and material science. For instance, the synthesis and structural analysis of 1-phenyl-2-(2-pyridyl)ethanol revealed its crystallization in a monoclinic system, highlighting the role of hydrogen bonding in stabilizing its structure (Percino et al., 2015).
Propiedades
IUPAC Name |
2-[3-[3-(3-methylpyridin-2-yl)phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-4-3-8-18-17(13)15-6-2-5-14(12-15)16-7-9-20(19-16)10-11-21/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGAZYQGVDRKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone](/img/structure/B4533897.png)

![4-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4533916.png)
![2-(2-aminoethyl)-N-[3,3-dimethyl-1-(3-pyridinyl)butyl]-4-quinazolinamine dihydrochloride](/img/structure/B4533931.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4533943.png)
![4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4533949.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4533973.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4533985.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4533992.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4533993.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide](/img/structure/B4534005.png)
![N-isopropyl-N-[2-(phenylthio)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B4534009.png)
